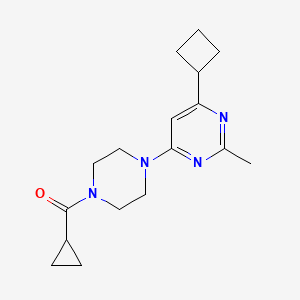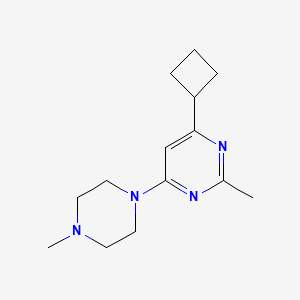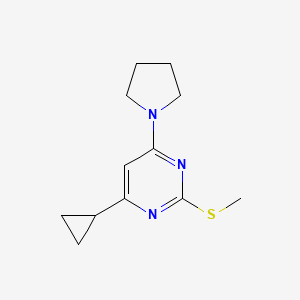
4-cyclobutyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine, commonly referred to as CB-6-CPPM, is a synthetic compound that has recently been developed for a variety of scientific research applications. It has a wide range of uses, including in medical research, pharmacology, and biochemistry. CB-6-CPPM is a unique compound due to its cyclic structure, which allows for increased stability and solubility. This article will discuss the synthesis method of CB-6-CPPM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
CB-6-CPPM has a wide range of scientific research applications. It has been used in medical research to study the effects of certain drugs on the body, as well as to investigate the effects of certain diseases on the body. It has also been used in pharmacology to study the effects of certain drugs on the body, as well as to investigate the effects of certain diseases on the body. In addition, CB-6-CPPM has been used in biochemistry to study the structure and function of proteins, as well as to study the effects of certain drugs on proteins.
Mecanismo De Acción
The mechanism of action of CB-6-CPPM is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a response in the body. This response is believed to be responsible for the effects of the compound on the body.
Biochemical and Physiological Effects
CB-6-CPPM has been found to have a wide range of biochemical and physiological effects. It has been found to increase the production of certain proteins in the body, as well as to increase the activity of certain enzymes. In addition, it has been found to increase the production of certain hormones, as well as to reduce the production of certain hormones. Finally, it has been found to reduce inflammation and to have an anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CB-6-CPPM for lab experiments include its high stability and solubility, as well as its ability to bind to certain receptors in the body. The limitations of using CB-6-CPPM for lab experiments include its limited availability, as well as its potential toxicity if used in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of CB-6-CPPM. These include its use in the development of new drugs and therapies, its use in the study of the effects of certain diseases on the body, and its use in the study of the structure and function of proteins. In addition, CB-6-CPPM could be used to study the effects of certain drugs on the body, as well as to study the effects of certain diseases on the body. Finally, CB-6-CPPM could be used to study the effects of certain drugs on proteins, as well as to study the effects of certain diseases on proteins.
Métodos De Síntesis
CB-6-CPPM is synthesized using a process known as the Stille reaction. This process begins with the reaction of 4-cyclobutyl-2-methylpyrimidine with 4-cyclopropanecarbonylpiperazine. This is followed by the addition of a palladium catalyst and a base, such as sodium carbonate or potassium carbonate. The reaction is then heated to a temperature of 70-80°C for several hours to complete the synthesis.
Propiedades
IUPAC Name |
[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-12-18-15(13-3-2-4-13)11-16(19-12)20-7-9-21(10-8-20)17(22)14-5-6-14/h11,13-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKOQUWTIPOWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-bromopyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463428.png)

![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463445.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463457.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)


![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)